N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-13(12-5-3-7-18-12)14-8-10-9-15-16-6-2-1-4-11(10)16/h1-7,9H,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUJRRZVCOCACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as aminopyrazoles with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the Furan-2-carboxamide Moiety: The furan-2-carboxamide group can be introduced via nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyridine core reacts with furan-2-carboxylic acid derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring in the carboxamide group is susceptible to oxidative transformations. Under controlled conditions, oxidation can yield derivatives with modified electronic properties.
Key Findings:
-
Oxidative ring-opening : Reaction with potassium permanganate (KMnO₄) in acidic media converts the furan ring into a γ-keto acid intermediate, which can further decarboxylate to form a diketone .
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Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates an epoxide at the furan’s α,β-positions, confirmed by NMR spectroscopy .
Table 1: Oxidation of the Furan Moiety
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ / H₂SO₄ | 0°C, 2 h | γ-Keto acid derivative | 72 | |
| mCPBA / CH₂Cl₂ | RT, 12 h | Furan epoxide | 68 |
Nucleophilic Substitution
The pyrazolo[1,5-a]pyridine core participates in regioselective substitutions, particularly at C5 and C7 positions, due to electron-rich nitrogen atoms.
Key Findings:
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Halogenation : Treatment with N-bromosuccinimide (NBS) in DMF selectively brominates the C5 position, forming 5-bromo derivatives (confirmed via X-ray crystallography) .
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Amination : Reaction with ammonia under microwave irradiation introduces an amino group at C7, enabling further functionalization .
Table 2: Substitution Reactions on the Pyrazolo[1,5-a]pyridine Core
| Reagent | Conditions | Position Modified | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| NBS / DMF | 80°C, 4 h | C5 | 5-Bromo derivative | 85 | |
| NH₃ / MW | 100°C, 20 min | C7 | 7-Amino derivative | 78 |
Condensation and Cyclization
The methylene bridge (-CH₂-) linking the pyrazolo[1,5-a]pyridine and carboxamide groups facilitates cyclization with β-dicarbonyl compounds.
Key Findings:
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Pyrimidine ring formation : Reaction with ethyl acetoacetate under acidic conditions (HOAc, O₂) generates fused pyrazolo[1,5-a]pyrimidine derivatives via a tandem cyclization-oxidation mechanism .
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Microwave-assisted synthesis : Optimized conditions (120°C, 20 min) enhance reaction efficiency, achieving yields up to 94% .
Table 3: Cyclization Reactions with β-Dicarbonyl Compounds
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl acetoacetate | HOAc, O₂, 130°C, 18 h | Pyrazolo[1,5-a]pyrimidine | 94 | |
| Acetylacetone | Microwave, 120°C, 20 min | Bicyclic pyrido-indazole derivative | 89 |
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or ammonium salt.
Key Findings:
-
Acidic hydrolysis : Refluxing with 6M HCl converts the carboxamide to furan-2-carboxylic acid, isolated in 83% yield .
-
Basic hydrolysis : NaOH (2M) at 60°C produces the corresponding carboxylate, which can be protonated to the free acid .
Diels-Alder Reactions
The furan ring acts as a diene in [4+2] cycloadditions, enabling access to polycyclic architectures.
Key Findings:
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be utilized in the development of new materials with specific properties, such as photophysical characteristics.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally related pyrazolo-pyridine/pyrimidine carboxamides, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclocondensation of pyrazole precursors with formylated substrates, followed by amidation. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with enaminones under acidic catalysis (e.g., KHSO₄) to form the pyrazolo[1,5-a]pyrimidine core. Solvent selection (DMF, ethanol) and crystallization methods (e.g., recrystallization from DMF) are critical for yield optimization .
Q. How is structural confirmation performed for this class of compounds?
- Methodology : Multinuclear NMR (¹H, ¹³C), IR spectroscopy (to confirm carbonyl and NH groups), and high-resolution mass spectrometry (HRMS) are standard. For instance, IR peaks at ~1670–1695 cm⁻¹ confirm the presence of carboxamide CO groups, while ¹H NMR signals at δ 6.8–9.5 ppm correlate with aromatic protons in the pyrazolo[1,5-a]pyrimidine scaffold .
Q. What basic biological assays are used to evaluate pyrazolo[1,5-a]pyrimidine carboxamides?
- Methodology : Enzymatic inhibition assays (e.g., cathepsin K/B inhibition via IC₅₀ determination) and in vitro cytotoxicity screening (e.g., against HEPG2 liver carcinoma cells) are common. For example, N-butylcarboxamide derivatives showed IC₅₀ values of ~25 µM for cathepsin K inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for optimizing inhibitory potency?
- Methodology : Introduce substituents at key positions (e.g., pyrimidine C-7 or furan C-5) and test their effects. For example, replacing methyl groups with trifluoromethyl or phenyl moieties enhances steric and electronic interactions with target enzymes like IRAK4 or ULK1 . Computational docking (e.g., using AutoDock) can predict binding affinities to catalytic sites.
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodology : Cross-validate assays under standardized conditions (e.g., pH, temperature) and use orthogonal techniques. For instance, discrepancies in IC₅₀ values for cathepsin inhibitors may arise from variations in substrate concentrations or enzyme purity, necessitating kinetic assays (e.g., Ki determination) .
Q. How can metabolic stability and pharmacokinetic properties be improved for in vivo studies?
- Methodology : Modify substituents to reduce CYP450-mediated oxidation. For example, replacing labile methyl groups with cyclopropyl or fluorinated moieties (e.g., trifluoromethyl) enhances metabolic stability, as seen in ULK1 inhibitors like ULK-101 .
Q. What advanced techniques characterize supramolecular interactions in crystal structures?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals non-covalent interactions (e.g., hydrogen bonding, π-stacking). For example, SC-XRD of 3-(2,4-dichlorophenyl) derivatives showed planar pyrazolo[1,5-a]pyrimidine cores with intermolecular H-bonds stabilizing the lattice .
Key Research Challenges
- Synthetic Scalability : Multi-step syntheses often suffer from low yields (e.g., 51.8% in intermediate coupling reactions) .
- Selectivity vs. Off-Target Effects : IRAK4 inhibitors may cross-react with kinases like CDK2, requiring rigorous selectivity profiling .
- Solubility Optimization : Hydrophobic substituents (e.g., trifluoromethyl) reduce aqueous solubility, necessitating formulation studies (e.g., PEG-based carriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
